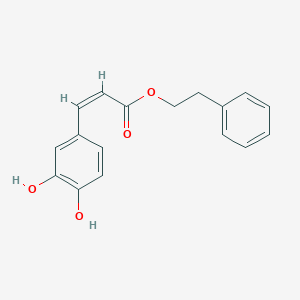
2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phenyl group, a propenoic acid moiety, and a phenylethyl ester group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of (Z)-3-(3,4-Dihydroxyphenyl)propenoic acid with 2-phenylethanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the propenoic acid moiety can be reduced to a single bond using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters and alcohols.
Substitution: Amides and thioesters.
科学研究应用
Chemistry
In chemistry, 2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its antioxidant properties. The presence of dihydroxyphenyl groups contributes to its ability to scavenge free radicals, making it a potential candidate for developing antioxidant therapies.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer activities. Its ability to modulate various biochemical pathways makes it a promising compound for drug development.
Industry
In the industrial sector, this compound is used as an additive in cosmetics and personal care products due to its antioxidant properties. It helps in preventing the oxidation of other ingredients, thereby enhancing the shelf life of the products.
作用机制
The mechanism of action of 2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The dihydroxyphenyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can inhibit the activity of enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. In cancer cells, it can induce apoptosis by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A major microbial metabolite of procyanidin A2, known for its antioxidant and anti-inflammatory properties.
3-(3,4-Dimethoxyphenyl)propanoic acid: A compound with similar structural features but with methoxy groups instead of hydroxyl groups, affecting its reactivity and biological activity.
Uniqueness
2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to the presence of both dihydroxyphenyl and phenylethyl ester groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits set it apart from other similar compounds.
属性
CAS 编号 |
132336-00-6 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7- |
InChI 键 |
SWUARLUWKZWEBQ-CLFYSBASSA-N |
SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O |
手性 SMILES |
C1=CC=C(C=C1)CCOC(=O)/C=C\C2=CC(=C(C=C2)O)O |
规范 SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O |
同义词 |
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















